Ethyl 2-bromo-4-chloroquinoline-3-carboxylate

Description

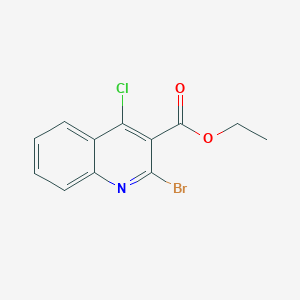

Its structure features a bromine atom at position 2, a chlorine atom at position 4, and an ethyl ester group at position 3 (Figure 1). This compound serves as a key intermediate in organic synthesis, particularly for further functionalization via substitution reactions, such as trifluoromethylation .

Properties

IUPAC Name |

ethyl 2-bromo-4-chloroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO2/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)15-11(9)13/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVGCAMLFRACNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-4-chloroquinoline-3-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 2-bromo-4-chloroaniline with ethyl 3-oxobutanoate under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, and the mixture is heated to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-4-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline compounds .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-bromo-4-chloroquinoline-3-carboxylate is studied for its potential as a pharmaceutical agent. Research indicates that it may possess antimicrobial and anticancer properties, making it a candidate for drug development. The compound's mechanism of action often involves binding to specific enzymes or receptors, leading to inhibition of microbial growth or cancer cell proliferation.

Case Study: Antimicrobial Activity

A study demonstrated significant antimicrobial activity against various bacterial strains, suggesting its potential utility in developing new antibiotics.

The compound has been investigated for its biological activities, particularly in relation to its structure-activity relationships (SAR). Research findings indicate that modifications to the ethyl carboxylate group can influence the antimalarial potency of quinolone analogues, highlighting the importance of this compound in antimalarial drug design .

Table 1: Biological Activities of this compound

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals. Its unique reactivity allows for the production of various derivatives that can be utilized in different industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their DNA replication or protein synthesis .

Comparison with Similar Compounds

Ethyl 4-Chloroquinoline-3-Carboxylate (CAS 13720-94-0)

- Structural Differences : Lacks the bromine atom at position 2.

- Reactivity : The absence of bromine reduces its utility in substitution reactions at position 2. Bromine’s role as a leaving group facilitates nucleophilic displacement, which is absent in this analog .

- Similarity Score : 0.93 (based on structural similarity algorithms) .

Ethyl 6-Bromo-4-Chloroquinoline-3-Carboxylate (CAS 206257-39-8)

- Structural Differences : Bromine is at position 6 instead of 2.

- Synthesis: Prepared via treatment of ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate with POCl₃ and DMF, yielding 83% .

- Mass Data : ESI-MS m/z 314 [M + H]⁺ .

- Reactivity : Bromine at position 6 may direct electrophilic substitutions differently compared to position 2.

- Similarity Score : 0.86 .

Ethyl 4-Chloro-8-Nitroquinoline-3-Carboxylate (CAS 131548-98-6)

- Structural Differences : Nitro group at position 8 instead of bromine at position 2.

- Safety Data: Limited hazard classification available; nitro groups are often associated with higher toxicity .

Ethyl 6-Bromo-4-Chloro-7-Methoxyquinoline-3-Carboxylate (CAS 476194-45-3)

Reactivity in Trifluoromethylation

Ethyl 2-bromo-4-chloroquinoline-3-carboxylate undergoes bistrifluoromethylation to yield ethyl 2,4-di-(trifluoromethyl)quinoline-3-carboxylate (15% yield) . This reaction highlights the bromine atom’s role as a leaving group, which is less feasible in analogs lacking bromine at position 2.

Physical and Chemical Property Analysis

Biological Activity

Ethyl 2-bromo-4-chloroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a quinoline derivative that has been synthesized from various precursors. Its structure includes a bromine atom at the 2-position and a chlorine atom at the 4-position of the quinoline ring, along with an ethyl carboxylate group. This unique arrangement contributes to its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The minimum inhibitory concentration (MIC) values for some tested strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Bacillus cereus | 12 |

These results suggest that the compound may serve as a potential lead for developing new antibacterial agents .

2. Anticancer Activity

This compound has shown promising anticancer properties in vitro. It was found to inhibit the proliferation of several cancer cell lines, including human cervical carcinoma HeLa cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are detailed in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| A549 | 25 |

| MCF-7 | 20 |

The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression, making it a candidate for further development as an anticancer drug .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in DNA replication and protein synthesis in microbial cells, leading to their growth inhibition . Additionally, its anticancer effects may arise from its capacity to induce oxidative stress and disrupt mitochondrial function in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated significant antimicrobial activity, supporting its potential use as an antibacterial agent .

- Anticancer Research : In vitro studies highlighted its efficacy against cancer cell lines, with particular emphasis on its ability to induce apoptosis .

- Natural Product Isolation : The compound was isolated from coral-associated fungi, showcasing its potential as a bioactive natural product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.